({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE
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Overview
Description
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is a complex organic compound that features a combination of aromatic rings, an ether group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Etherification: The phenol group is etherified using ethyl bromide in the presence of a base like potassium carbonate.
Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amine introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents like halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Scientific Research Applications
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-chlorobenzyl)amine
- {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine
- {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine
Uniqueness
The uniqueness of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, distinguishes it from other similar compounds, providing unique binding properties and stability.
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C24H25N5O2/c1-3-30-23-15-20(17-25-16-19-11-9-18(2)10-12-19)13-14-22(23)31-24-26-27-28-29(24)21-7-5-4-6-8-21/h4-15,25H,3,16-17H2,1-2H3 |
InChI Key |
YKQVKCPMDKTEPB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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